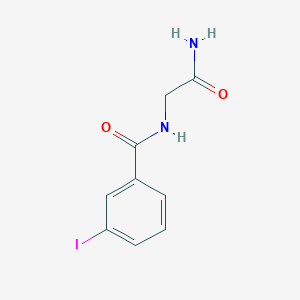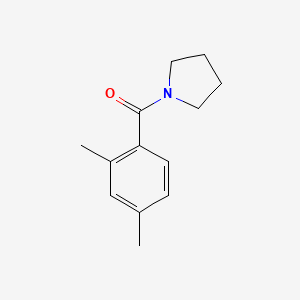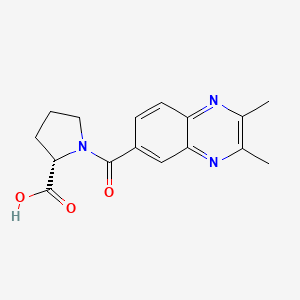![molecular formula C16H19NO4 B7644962 (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, also known as MPAC, is a synthetic compound that has been of great interest in scientific research. It is a pyrrolidine-based amino acid derivative that has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. This compound also increases the levels of glutathione (GSH), which is an antioxidant. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). This compound also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the study of (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid. Further research is needed to elucidate its mechanism of action and to determine its safety profile. Additionally, more studies are needed to investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's and Parkinson's disease. This compound could also be studied for its potential as a drug delivery system or as a scaffold for the development of new therapeutics. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesemethoden
The synthesis of (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate to form an intermediate which is then reacted with pyrrolidine-2-carboxylic acid. The resulting compound is then treated with hydrochloric acid to obtain this compound. The yield of this reaction is approximately 60%.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its antitumor activity and has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has shown promise as a potential treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-4-6-12(7-5-11)14(18)8-9-15(19)17-10-2-3-13(17)16(20)21/h4-7,13H,2-3,8-10H2,1H3,(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIGUJKHZVVGP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-bromophenyl)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7644886.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)

![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)

![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)

![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)

![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)